

Spectroscopic data for "Methyl o-tolyl sulfide" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl o-tolyl sulfide*

Cat. No.: *B076835*

[Get Quote](#)

Spectroscopic Analysis of Tolyl Sulfide Isomers: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the key spectroscopic data for tolyl sulfide isomers, with a focus on providing a representative dataset for researchers, scientists, and professionals in drug development. Due to the limited availability of a complete, publicly accessible dataset for **Methyl o-tolyl sulfide**, this document presents a detailed analysis of its isomer, Methyl p-tolyl sulfide. The spectroscopic principles and methodologies described are broadly applicable to all isomers and similar small molecules.

Data Presentation: Methyl p-tolyl sulfide

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl p-tolyl sulfide (4-(Methylthio)toluene).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ , ppm)	Multiplicity	Assignment
7.2 - 7.4	Multiplet	Ar-H (Aromatic Protons)
2.49	Singlet	S-CH ₃ (Sulfide Methyl Protons)
2.33	Singlet	Ar-CH ₃ (Aromatic Methyl Protons)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ , ppm)	Assignment
137.2	C-CH ₃ (Aromatic Quaternary Carbon)
133.5	C-S (Aromatic Quaternary Carbon)
130.1	Ar-CH (Aromatic Methine Carbon)
126.9	Ar-CH (Aromatic Methine Carbon)
21.0	Ar-CH ₃ (Aromatic Methyl Carbon)
16.1	S-CH ₃ (Sulfide Methyl Carbon)

Infrared (IR) Spectroscopy

Frequency (cm ⁻¹)	Intensity	Functional Group Assignment
3020 - 2920	Medium-Strong	C-H stretch (Aromatic and Aliphatic)
1595	Medium	C=C stretch (Aromatic ring)
1490	Strong	C=C stretch (Aromatic ring)
805	Strong	C-H bend (p-disubstituted aromatic ring)
690	Medium-Weak	C-S stretch

Mass Spectrometry (MS)

m/z	Assignment
138	$[M]^+$ (Molecular Ion)
123	$[M - CH_3]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of small, nonpolar organic compounds.

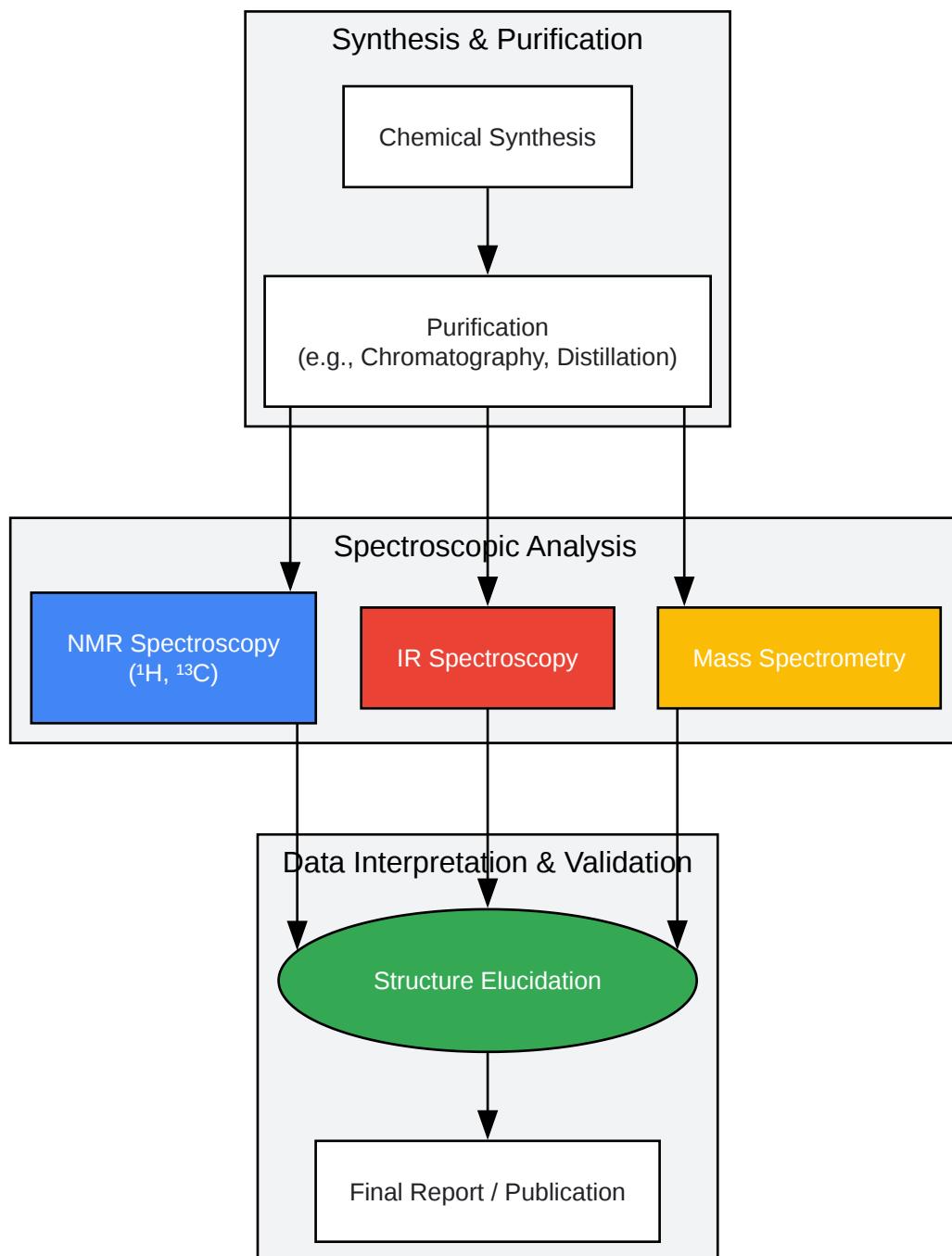
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-25 mg of the analyte (for 1H NMR) or 50-100 mg (for ^{13}C NMR) is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d ($CDCl_3$) for nonpolar compounds.[1][2][3] The solution is prepared in a clean vial and may be gently vortexed to ensure complete dissolution.[2]
- Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]
- Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm), though residual solvent peaks can also be used for calibration.
- Data Acquisition: The NMR tube is placed in the spectrometer. The experiment begins with locking onto the deuterium signal of the solvent and shimming the magnetic field to maximize homogeneity and resolution.[2] Standard pulse sequences are then used to acquire the 1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): For liquid samples, the simplest method is to run a "neat" spectrum. One to two drops of the pure liquid are placed directly onto the surface of one IR-transparent salt plate (e.g., NaCl or KBr).

- Assembly: A second salt plate is carefully placed on top to create a thin liquid film sandwiched between the plates.
- Data Acquisition: The assembled plates are placed in the sample holder of the FT-IR spectrometer. A background spectrum is typically run first, followed by the sample spectrum. The instrument records the absorption of infrared radiation as a function of frequency (typically 4000-400 cm^{-1}).
- Cleaning: After analysis, the salt plates are thoroughly cleaned with a dry organic solvent like acetone and stored in a desiccator to prevent damage from moisture.


Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) for volatile compounds. This ensures that a pure compound enters the ionization source.
- Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process knocks an electron off a molecule, creating a positively charged radical cation known as the molecular ion ($[\text{M}]^+$).
- Fragmentation: The high energy of EI causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic charged fragments and neutral pieces.
- Mass Analysis: The positively charged ions (the molecular ion and the fragments) are accelerated into a mass analyzer. A magnetic field deflects the ions based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z . The most abundant ion is designated the "base peak" and is assigned a relative abundance of 100%.

Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. o-Thiocresol, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Benzenethiol, 4-methyl- [webbook.nist.gov]
- 3. 2-Thiocresol | C7H8S | CID 8712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic data for "Methyl o-tolyl sulfide" (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b076835#spectroscopic-data-for-methyl-o-tolyl-sulfide-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com